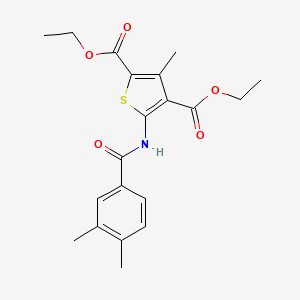

![molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0](/img/structure/B2960072.png)

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

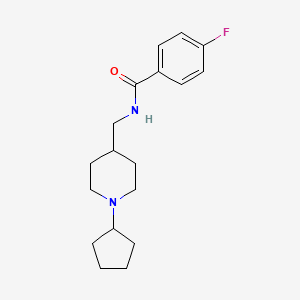

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the CAS Number: 2567503-54-0 . It has a molecular weight of 193.2 . It is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid or similar compounds often involves aprotic double Michael addition . For instance, the synthesis of 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 3-methyl-2-cyclohexen-1-one with methyl (E)-crotonate . The ester is then hydrolyzed to yield the carboxylic acid .Molecular Structure Analysis

The InChI code for 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is 1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) . This indicates the presence of a cyano group (-CN), a carboxylic acid group (-COOH), and a bicyclic octane ring in the molecule.Physical And Chemical Properties Analysis

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a powder that is stored at 4 degrees Celsius . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Enantioselective Synthesis

This compound is utilized in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . The process allows for rapid access to a range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities. This is particularly important for creating molecules with specific chiral centers, which can be crucial in pharmaceutical applications.

Antibiotic Analogue Development

The bicyclic structure of this compound is found in natural products like atisanes and ent-atisanes, as well as in antibiotics such as platencin . Platencin is known for its broad-spectrum antibacterial activity against Gram-positive pathogens. The compound’s structure can be used to develop new analogues with potential as clinical drugs.

Molecular Rotor Core Unit

Bicyclo[2.2.2]octane derivatives serve as core units in molecular rotors . These structures are part of dynamic molecules that have applications in nanotechnology and materials science, where controlled motion at the molecular level is desired.

Bioisostere Development

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can act as a bioisostere for the phenyl ring . Bioisosteres are compounds that can mimic the biological properties of another while offering improved physicochemical properties, such as increased solubility or metabolic stability, which is beneficial in drug design.

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, this compound can be used to prepare a variety of structurally complex molecules for further chemical transformations . This versatility makes it valuable in synthetic organic chemistry research.

Material Science Applications

In material science, the compound’s unique bicyclic structure could be explored for the development of new materials with specific mechanical or optical properties .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRKUNPLQUTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1CC2=O)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)